N-{2-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]ethyl}benzamide
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Overview
Description
N-{2-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]ethyl}benzamide is a compound that features a benzamide group linked to a thiazole ring, which is further connected to a pyridine ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Mechanism of Action
Target of Action
Similar compounds have shown significant biological and therapeutic applications, binding with high affinity to multiple receptors .
Mode of Action
It’s known that similar compounds interact with their targets, leading to changes that result in their therapeutic effects .
Biochemical Pathways
Compounds with similar structures have been found to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Result of Action
Similar compounds have shown varied medicinal applications due to their attractive biological properties .
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-{2-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]ethyl}benzamide are largely determined by its interactions with various biomolecules. The pyridine and thiazole rings in the structure of this compound can participate in a variety of non-covalent interactions, such as hydrogen bonding and π-π stacking, which can facilitate its binding to enzymes, proteins, and other biomolecules
Cellular Effects
Given the structural features of this compound, it may influence cell function by interacting with various cellular proteins and enzymes
Molecular Mechanism
The molecular mechanism of action of this compound is not well-defined. It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]ethyl}benzamide typically involves the formation of the thiazole ring followed by its attachment to the pyridine and benzamide groups. One common method involves the reaction of 2-aminopyridine with α-bromoketones to form the thiazole ring. This is followed by the coupling of the thiazole intermediate with benzoyl chloride under mild conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
N-{2-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]ethyl}benzamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using hydrogenation or metal hydrides.
Substitution: The benzamide group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction of a nitro group yields the corresponding amine.
Scientific Research Applications
N-{2-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]ethyl}benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-(6-morpholinopyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide
- 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide
Uniqueness
N-{2-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]ethyl}benzamide is unique due to its specific combination of the thiazole and pyridine rings, which confer distinct biological activities and chemical properties. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS/c21-16(13-5-2-1-3-6-13)19-10-8-15-12-22-17(20-15)14-7-4-9-18-11-14/h1-7,9,11-12H,8,10H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXZDIMQCNHXDIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCC2=CSC(=N2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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